molecular formula C7H5BrN2O3 B1610080 2-Bromo-5-nitrobenzamide CAS No. 41052-26-0

2-Bromo-5-nitrobenzamide

Cat. No. B1610080
CAS RN: 41052-26-0
M. Wt: 245.03 g/mol
InChI Key: KQSFFJRDGVAPPI-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrobenzamide, also known as 2-BNB, is an organic compound belonging to the class of nitrobenzamides. It is a colorless solid that is used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in chemical reactions. 2-BNB has a wide range of applications in scientific research, including in the development of new drugs and in laboratory experiments.

Scientific Research Applications

Synthesis of Benzamides

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of benzamides.

Summary of the Application

2-Bromo-5-nitrobenzamide is used in the synthesis of benzamides from 3-Bromo-5-nitrobenzoic Acid and Amines under solvent-free conditions . This process is a part of the broader field of amide bond formation, which is a fundamental chemical reaction in organic synthesis.

Methods of Application or Experimental Procedures

The synthesis involves the reaction of 3-Bromo-5-nitrobenzoic Acid with amines in the presence of Thionyl Chloride . The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly process.

Results or Outcomes

The result of this process is the formation of benzamides . The exact yield and other quantitative data are not specified in the source.

properties

IUPAC Name

2-bromo-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSFFJRDGVAPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466577
Record name 2-bromo-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-nitrobenzamide

CAS RN

41052-26-0
Record name 2-bromo-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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